Mal-PEG5-amine

Description

BenchChem offers high-quality Mal-PEG5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mal-PEG5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O7/c17-3-5-21-7-9-23-11-13-25-14-12-24-10-8-22-6-4-18-15(19)1-2-16(18)20/h1-2H,3-14,17H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZKGLTLDTNDDEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Mal-PEG5-amine: Structure, Synthesis, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Maleimide-PEG5-amine (Mal-PEG5-amine), a heterobifunctional crosslinker critical in the fields of bioconjugation, drug delivery, and proteomics. We will delve into its chemical structure, provide a detailed synthesis protocol, outline its core reactivity, and present its application in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs).

Core Concepts: Structure and Functionality

Mal-PEG5-amine is a versatile molecule composed of three key functional units: a maleimide group, a five-unit polyethylene glycol (PEG) spacer, and a primary amine. This unique architecture allows for the precise and controlled linkage of two different molecules, making it an invaluable tool for creating complex biomolecular constructs.

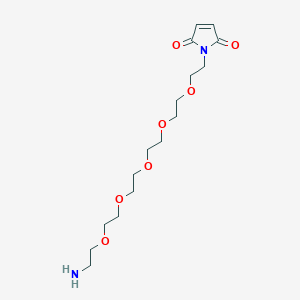

Chemical Structure of Mal-PEG5-amine:

Caption: Chemical structure of Maleimide-PEG5-amine.

The maleimide group is highly reactive towards sulfhydryl (thiol) groups, typically found on cysteine residues of proteins and peptides. This reaction, a Michael addition, occurs readily at a neutral pH (6.5-7.5) to form a stable thioether bond. The primary amine, on the other hand, can be reacted with a variety of functional groups, most notably activated esters like N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. The hydrophilic PEG5 spacer enhances the solubility of the entire conjugate in aqueous solutions and provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.

Quantitative Data

A summary of the key physicochemical properties of Mal-PEG5-amine is presented in the table below.

| Property | Value |

| Chemical Formula | C16H28N2O7 |

| Molecular Weight | 360.4 g/mol [1] |

| Purity | Typically ≥98%[1] |

| Appearance | White to off-white solid or viscous oil |

| Storage Conditions | -20°C, protect from moisture[1] |

Synthesis of Mal-PEG5-amine

The synthesis of Mal-PEG5-amine can be achieved through a multi-step process, typically starting from a mono-Boc-protected amino-PEG derivative. The following is a representative protocol.

Overall Synthesis Workflow:

Caption: Synthesis workflow for Mal-PEG5-amine.

Experimental Protocol:

Step 1: Synthesis of Boc-NH-PEG5-Maleamic Acid

-

Dissolve mono-Boc-amino-PEG5-amine (1 equivalent) in glacial acetic acid at room temperature.

-

Add maleic anhydride (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, remove the acetic acid under reduced pressure to yield the crude Boc-NH-PEG5-maleamic acid.

Step 2: Synthesis of Boc-NH-PEG5-Maleimide

-

To the crude maleamic acid from the previous step, add acetic anhydride (3 equivalents) and anhydrous sodium acetate (0.5 equivalents).

-

Heat the reaction mixture to 80-90°C and stir for 2-3 hours. Monitor the reaction by TLC for the disappearance of the maleamic acid.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the precipitate by filtration and wash with cold water.

-

The crude product can be purified by flash column chromatography on silica gel.

Step 3: Deprotection of Boc-NH-PEG5-Maleimide to Yield Mal-PEG5-amine

-

Dissolve the purified Boc-NH-PEG5-Maleimide in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours until the deprotection is complete (monitored by TLC).

-

Remove the solvent and excess TFA under reduced pressure.

-

The final product, Mal-PEG5-amine, is often obtained as a TFA salt and can be further purified by precipitation or chromatography.

Experimental Protocols for Bioconjugation

Mal-PEG5-amine's bifunctional nature allows for a two-step sequential conjugation process, which is crucial for creating well-defined bioconjugates.

Protocol 1: Reaction of the Maleimide Group with a Thiol-Containing Molecule

This protocol is commonly used for labeling proteins or peptides at cysteine residues.

Reaction Conditions:

| Parameter | Recommended Condition | Notes |

| pH | 6.5 - 7.5 | Optimal for thiol selectivity. Above pH 7.5, reactivity with amines can occur. |

| Temperature | 4°C to Room Temperature | Lower temperatures can be used for sensitive proteins. |

| Reaction Time | 2-4 hours at RT, or overnight at 4°C | Monitor reaction progress by LC-MS or SDS-PAGE. |

| Molar Ratio (Maleimide:Thiol) | 1.1:1 to 5:1 | A slight excess of the maleimide component is often used. |

| Buffer | Degassed PBS, HEPES | Buffers should be free of thiols. |

Procedure:

-

Dissolve the thiol-containing molecule (e.g., a protein with reduced cysteines) in a degassed buffer (pH 7.0-7.5). If necessary, pre-treat with a reducing agent like TCEP to ensure free thiols are available.

-

Dissolve Mal-PEG5-amine in a minimal amount of a compatible organic solvent (e.g., DMSO or DMF) and add it to the thiol-containing molecule solution.

-

Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

-

The reaction can be quenched by adding a small molecule thiol like L-cysteine.

-

Purify the conjugate using size-exclusion chromatography (SEC) or other appropriate methods to remove unreacted linker and other small molecules.

Protocol 2: Reaction of the Amine Group with an NHS Ester

This protocol is used to conjugate the amine end of Mal-PEG5-amine to a molecule containing an NHS ester.

Reaction Conditions:

| Parameter | Recommended Condition | Notes |

| pH | 7.2 - 8.5 | Optimal for NHS ester reaction with primary amines. |

| Temperature | 4°C to Room Temperature | |

| Reaction Time | 1-2 hours at RT, or overnight at 4°C | |

| Molar Ratio (Amine:NHS Ester) | 1:1 to 1:5 | A slight excess of the NHS ester may be used. |

| Buffer | Amine-free buffers (e.g., PBS) |

Procedure:

-

Dissolve the NHS ester-containing molecule in an anhydrous organic solvent like DMSO or DMF.

-

Dissolve the Mal-PEG5-amine (or the maleimide-conjugated molecule from Protocol 1) in an amine-free buffer (e.g., PBS, pH 7.4).

-

Add the NHS ester solution to the amine-containing solution.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

Purify the final conjugate using an appropriate method such as dialysis, SEC, or HIC (hydrophobic interaction chromatography).

Application in EGFR-Targeted Antibody-Drug Conjugates

A significant application of Mal-PEG linkers is in the construction of Antibody-Drug Conjugates (ADCs). An ADC targeting the Epidermal Growth Factor Receptor (EGFR) can be created by conjugating an anti-EGFR antibody to a potent cytotoxic drug via the Mal-PEG5-amine linker.

Experimental Workflow for ADC Synthesis:

Caption: Workflow for ADC synthesis using Mal-PEG5-amine.

Signaling Pathway Modulation:

The resulting ADC, upon binding to EGFR on cancer cells, is internalized. The cytotoxic drug is then released inside the cell, leading to apoptosis. This targeted delivery minimizes systemic toxicity. The EGFR signaling pathway, which is often dysregulated in cancer, is the primary target.

Caption: EGFR signaling pathway and ADC-mediated apoptosis.

Conclusion

Mal-PEG5-amine is a powerful and versatile heterobifunctional linker that plays a crucial role in the development of advanced bioconjugates. Its well-defined structure, predictable reactivity, and the beneficial properties imparted by the PEG spacer make it an ideal choice for researchers in drug development and related fields. The detailed protocols and application examples provided in this guide are intended to facilitate its effective use in creating innovative and impactful biomolecular tools and therapeutics.

References

Mal-PEG5-amine: An In-depth Technical Guide to its Reactivity with Thiols and Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the heterobifunctional linker, Mal-PEG5-amine, detailing its core reactivity with thiol and amine functional groups. Mal-PEG5-amine is a valuable tool in bioconjugation, featuring a maleimide group for selective reaction with sulfhydryls, a primary amine for conjugation to various electrophiles, and a hydrophilic five-unit polyethylene glycol (PEG) spacer to enhance solubility and provide spatial separation. Understanding the specific reaction kinetics, optimal conditions, and potential side reactions is critical for its effective use in creating well-defined bioconjugates such as antibody-drug conjugates (ADCs), PROTACs, and labeled proteins.

Core Reactivity of the Maleimide Group with Thiols

The primary and most utilized reaction of Mal-PEG5-amine involves the maleimide moiety's high affinity for sulfhydryl (thiol) groups, typically found in the cysteine residues of proteins and peptides.

Reaction Mechanism: The Thiol-Michael Addition

The conjugation of a maleimide to a thiol proceeds through a Michael addition mechanism.[1][2] In this reaction, a nucleophilic thiolate anion (R-S⁻) attacks one of the electron-deficient carbons of the maleimide's double bond.[2] This forms a stable, covalent thioether bond (specifically, a thiosuccinimide linkage).[1][2] This reaction is highly efficient and is often classified as a "click chemistry" reaction due to its specificity, high yield, and mild reaction conditions.[2][3]

Kinetics and Influencing Factors

The efficiency and specificity of the maleimide-thiol reaction are highly dependent on several experimental parameters, with pH being the most critical.

-

pH: The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[2][4] Within this range, the reaction is highly chemoselective for thiols.[2][3] Below pH 6.5, the reaction rate slows as the concentration of the more reactive thiolate anion decreases.[2][4] Above pH 7.5, competing side reactions, particularly reaction with amines and hydrolysis of the maleimide ring, become significant.[2][3] Notably, at pH 7.0, the reaction rate of maleimide with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[3][5][6]

-

Molar Ratio: A molar excess of the maleimide-containing reagent is typically used to drive the reaction to completion. A 10 to 20-fold molar excess of maleimide over the thiol is a common starting point for protein labeling.[4][7] However, the optimal ratio can vary; for some peptide conjugations, ratios as low as 2:1 or 5:1 have been found to be effective.[4][8]

-

Temperature: The reaction proceeds efficiently at room temperature (20-25°C) within a few hours or can be performed overnight at 4°C for more sensitive biomolecules.[7][9]

Potential Side Reactions

While the maleimide-thiol reaction is robust, several side reactions can occur, potentially impacting the homogeneity and stability of the final conjugate.

-

Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, a reaction that increases with pH.[2][3] This ring-opening forms a maleamic acid derivative, which is unreactive towards thiols.[2][5] Therefore, aqueous solutions of maleimide-containing reagents should be prepared immediately before use.[6][7]

-

Reaction with Amines: As the pH rises above 7.5, the maleimide group loses its chemoselectivity and can react with primary amines, such as the ε-amino group of lysine residues.[3][5] This is a significant consideration when designing conjugation strategies.

-

Retro-Michael Reaction (Thiol Exchange): The thioether bond formed is potentially reversible through a retro-Michael reaction, especially in the presence of high concentrations of other thiols (e.g., glutathione in vivo).[3][5] This can lead to "payload migration" in ADCs. The stability of the conjugate can be enhanced by hydrolysis of the succinimide ring post-conjugation to form a stable succinamic acid thioether.[3][10]

-

Thiazine Rearrangement: When conjugating to a peptide or protein with an unprotected N-terminal cysteine, the N-terminal amine can attack the succinimide ring, leading to a rearrangement that forms a stable six-membered thiazine structure.[10][11][12] This side reaction is more prominent at neutral or basic pH and can be minimized by performing the conjugation at a more acidic pH (e.g., ~6.0-6.5) to keep the amine protonated.[10][12]

Data Presentation: Maleimide-Thiol Reaction

| Parameter | Recommended Value / Condition | Purpose / Rationale |

| Optimal pH Range | 6.5 - 7.5 | Balances thiol deprotonation for reactivity while minimizing maleimide hydrolysis and reaction with amines.[2][13] |

| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 (starting point) | A molar excess of the maleimide reagent helps drive the reaction to completion.[7] |

| Reaction Temperature | 20-25°C (Room Temp) or 4°C | Room temperature allows for faster kinetics (e.g., 2 hours), while 4°C is suitable for sensitive proteins (overnight).[7][10] |

| Recommended Buffers | Phosphate, HEPES, MES | These buffers maintain the optimal pH without interfering with the reaction.[7][14] |

| Incompatible Buffers | Buffers containing thiols (e.g., DTT) | Thiol-containing buffers will directly compete with the target molecule for the maleimide group.[13][14] |

| Reducing Agent (for disulfides) | TCEP (tris(2-carboxyethyl)phosphine) | TCEP is effective and does not contain thiols, so it does not need to be removed before adding the maleimide reagent.[6][7] |

Experimental Protocol: Labeling a Thiol-Containing Protein

This protocol provides a general procedure for conjugating a maleimide-functionalized molecule (like Mal-PEG5-amine previously reacted with another molecule) to a protein containing cysteine residues.

Materials:

-

Thiol-containing protein (1-10 mg/mL)

-

Maleimide-activated molecule

-

Reaction Buffer: Degassed phosphate-buffered saline (PBS) or HEPES, pH 7.0-7.5.[7][8]

-

Reducing Agent (optional): TCEP solution.

-

Quenching Solution: Cysteine or 2-mercaptoethanol solution (1 M).

-

Anhydrous DMSO or DMF for dissolving the maleimide reagent.

-

Purification equipment (e.g., desalting column, HPLC).

Procedure:

-

Protein Preparation: Dissolve the protein in the degassed Reaction Buffer to a concentration of 1-10 mg/mL.[4] If the protein is in a buffer containing thiols, it must be exchanged into the Reaction Buffer.

-

Reduction of Disulfide Bonds (if necessary): If the protein's target cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution.[4][7] Flush the vial with an inert gas (e.g., argon or nitrogen), seal, and incubate for 30-60 minutes at room temperature.[7]

-

Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-activated molecule in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[8][9]

-

Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired molar excess (a 10-20 fold excess is a good starting point).[7] Add the solution dropwise while gently stirring or vortexing.[9]

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[4][7] If using a light-sensitive reagent, protect the vial from light.

-

Quenching (Optional): To ensure any unreacted maleimide is consumed, add a quenching solution (e.g., cysteine) to a final concentration of 10-20 mM. Incubate for 15-30 minutes.[7]

-

Purification: Remove excess unreacted maleimide reagent and other small molecules from the protein conjugate using a desalting column (size-exclusion chromatography), dialysis, or HPLC.[8][15]

Reactivity of the Amine Group

The Mal-PEG5-amine linker is heterobifunctional, meaning the primary amine group serves as a second reactive handle for conjugation.

Reaction Mechanism

The primary amine (-NH₂) of Mal-PEG5-amine is a nucleophile and is typically reacted with electrophilic functional groups.[16][17] A common application is its reaction with N-hydroxysuccinimide (NHS) esters or carboxylic acids (after activation with a carbodiimide like EDC) to form a stable amide bond.[18][19] This allows for a two-step conjugation strategy where the amine is reacted first, followed by the thiol-maleimide reaction.

Kinetics and Influencing Factors

-

pH: The optimal pH for reacting the amine with an NHS ester is between 7.2 and 8.5.[18][20] Below this range, the amine is increasingly protonated (-NH₃⁺) and less nucleophilic, slowing the reaction. Above pH 8.5, hydrolysis of the NHS ester becomes a significant competing reaction, reducing efficiency.[18]

-

Buffers: It is crucial to use amine-free buffers, such as phosphate or borate, during the NHS ester reaction step to prevent the buffer from competing with the target amine.[14][18] Buffers like Tris or glycine are incompatible.[14][21]

Data Presentation: Amine Group Reaction (with NHS Ester)

| Parameter | Recommended Value / Condition | Purpose / Rationale |

| Optimal pH Range | 7.2 - 8.5 | Balances amine nucleophilicity with NHS ester stability.[18][20] |

| Molar Ratio (NHS:Amine) | 10:1 to 50:1 | An excess of the NHS ester-activated molecule is used to drive the reaction.[18] |

| Reaction Temperature | 20-25°C (Room Temp) or 4°C | Reaction is typically complete in 30-60 minutes at room temperature.[18] |

| Recommended Buffers | Phosphate, Borate, HEPES | Amine-free buffers are required to avoid competing reactions.[14][18] |

| Incompatible Buffers | Tris, Glycine | These buffers contain primary amines that will react with the NHS ester.[14][21] |

| Competing Reaction | Hydrolysis of NHS ester | The half-life of an NHS ester decreases significantly as pH increases (e.g., ~10 minutes at pH 8.6, 4°C).[14] |

Experimental Protocol: Two-Step Conjugation

This protocol describes the process of first reacting an NHS-ester-activated molecule with the amine of Mal-PEG5-amine, and then conjugating the resulting maleimide-functionalized molecule to a thiol-containing protein.

Step 1: Reaction of NHS Ester with Mal-PEG5-amine

-

Reagent Preparation: Dissolve the NHS-ester-activated molecule and the Mal-PEG5-amine in separate vials. Use anhydrous DMSO or DMF for the NHS ester and an amine-free buffer (e.g., PBS, pH 7.5) for the Mal-PEG5-amine.[18]

-

Reaction: Add a molar excess (e.g., 1.2 equivalents) of the Mal-PEG5-amine solution to the NHS ester solution.[20]

-

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature.[20] Monitor progress by LC-MS.

-

Purification: Purify the resulting maleimide-PEG5-intermediate using a method like reverse-phase HPLC to remove unreacted starting materials.[20]

Step 2: Reaction of Maleimide-Intermediate with Thiol-Protein

-

Follow the detailed procedure outlined in Section 1.5 using the purified maleimide-PEG5-intermediate from Step 1 as the "Maleimide-activated molecule".

Summary and Best Practices

The successful application of Mal-PEG5-amine in bioconjugation hinges on a clear understanding of the distinct reactivity of its two functional groups.

-

Control the pH: This is the most critical factor. Use pH 6.5-7.5 for the maleimide-thiol reaction to ensure high selectivity and stability. Use pH 7.2-8.5 for the amine-NHS ester reaction.

-

Use Fresh Reagents: The maleimide and NHS ester groups are both susceptible to hydrolysis in aqueous solutions. Always prepare stock solutions in anhydrous solvents (DMSO, DMF) immediately before use and avoid long-term storage in aqueous buffers.[7][21]

-

Choose Buffers Wisely: Use non-nucleophilic buffers. Avoid amine-containing buffers (Tris, glycine) when reacting an NHS ester and thiol-containing buffers (DTT) when reacting a maleimide.[14][21]

-

Consider a Two-Step Strategy: For maximum specificity and to prevent unwanted polymerization or side reactions, a two-step conjugation with purification of the intermediate is the most robust approach.[14][18]

By adhering to these principles and protocols, researchers can effectively harness the dual reactivity of Mal-PEG5-amine to construct well-defined and stable bioconjugates for a wide array of scientific applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 9. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]

- 10. benchchem.com [benchchem.com]

- 11. bachem.com [bachem.com]

- 12. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. biotium.com [biotium.com]

- 16. Mal-PEG5-amine, 2170654-73-4 | BroadPharm [broadpharm.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

An In-depth Technical Guide to Mal-PEG5-amine for Antibody-Drug Conjugate Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Mal-PEG5-amine, a heterobifunctional linker critical in the advancement of antibody-drug conjugates (ADCs). We will delve into its core chemical properties, its impact on ADC performance, and detailed methodologies for its application.

Introduction: The Pivotal Role of Linkers in ADCs

Antibody-drug conjugates (ADCs) are a revolutionary class of targeted cancer therapies that combine the specificity of monoclonal antibodies with the potent cell-killing capabilities of cytotoxic payloads.[1][2] The linker, a molecular bridge connecting these two components, is a critical determinant of an ADC's stability, efficacy, and overall therapeutic index.[1][3][] Polyethylene glycol (PEG) linkers have become a cornerstone in modern ADC design, addressing key challenges such as the hydrophobicity of payloads and improving the overall pharmacological profile of the conjugate.[1][5]

Mal-PEG5-amine is a specific type of heterobifunctional PEG linker. It features a maleimide group at one end, a terminal amine group at the other, and a central five-unit polyethylene glycol chain.[6][7][8] This structure provides a versatile platform for covalently linking a thiol-containing molecule (like a reduced antibody) to a molecule with a reactive carboxyl group (like a cytotoxic drug), enabling precise control over ADC construction.[7][9] The integrated PEG spacer is crucial for enhancing the solubility, stability, and pharmacokinetic properties of the final ADC.[1][5][10][11]

Core Concepts: Chemistry and Functionality

The utility of Mal-PEG5-amine stems from its distinct functional components, each playing a specific role in the conjugation process.

-

Maleimide Group : This functional group exhibits high reactivity and specificity towards sulfhydryl (thiol, -SH) groups, which are commonly generated on an antibody by reducing its interchain disulfide bonds.[12] The reaction, a Michael addition, forms a stable thioether bond. This conjugation is most efficient within a pH range of 6.5-7.5.[12][13] It is important to note that the resulting thiosuccinimide ring can be susceptible to a retro-Michael reaction, which could lead to premature drug release.[12][14] This has led to the development of next-generation maleimide-based linkers designed for greater stability.[14][15]

-

Amine Group (-NH₂) : The primary amine at the opposite end of the linker serves as a nucleophile. It is typically reacted with a carboxylic acid on the cytotoxic payload, often activated with reagents like EDC/NHS, to form a stable amide bond.[6][7][16] This reaction provides a robust connection between the linker and the drug.

-

Polyethylene Glycol (PEG5) Spacer : The five-unit PEG chain is a hydrophilic and flexible spacer that confers several critical advantages:

-

Enhanced Solubility : Many potent cytotoxic drugs are hydrophobic, which can cause the resulting ADC to aggregate and become unstable in aqueous solutions.[1][5] The PEG linker increases the overall hydrophilicity of the ADC, mitigating aggregation and improving its handling and formulation characteristics.[1][14]

-

Improved Pharmacokinetics (PK) : PEGylation increases the hydrodynamic radius of the ADC, which can reduce its clearance from the bloodstream and prolong its circulation half-life.[1][17][18] This extended exposure allows for greater accumulation of the ADC at the tumor site.[1]

-

Steric Shielding : The PEG chain can create a protective "shield" around the payload, reducing non-specific interactions and uptake by healthy tissues, potentially widening the therapeutic window.[2][10]

-

Caption: Chemical structure and reactivity of Mal-PEG5-amine.

Quantitative Data and Performance Metrics

The inclusion of a PEG linker like Mal-PEG5-amine has a quantifiable impact on the properties of an ADC. The following tables summarize key data points for consideration during development.

Table 1: Physicochemical Properties of Mal-PEG5-amine

| Property | Value | Reference(s) |

| Synonym | Maleimido-PEG5-Amine | |

| CAS Number | 2170654-73-4 | [6][19] |

| Molecular Formula | C₁₆H₂₈N₂O₇ (as free base) | [6] |

| Molecular Weight | 360.4 g/mol (as free base) | [6] |

| Purity | Typically >95-98% | [6][19] |

| Solubility | Soluble in aqueous media, DMSO, DMF | [6][8] |

| Storage Conditions | -20°C, protect from light | [6] |

Table 2: Comparative Performance of PEGylated vs. Non-PEGylated Linkers

| Feature | Hydrophilic PEG Linker (e.g., Mal-PEG5) | Hydrophobic Linker (e.g., SMCC) | Rationale / Impact |

| ADC Aggregation | Reduces aggregation | Can induce aggregation | The hydrophilic PEG spacer masks the payload's hydrophobicity, improving solubility and enabling higher Drug-to-Antibody Ratios (DARs).[14][20][21] |

| Aqueous Solubility | High | Low | PEG enhances the overall water solubility of the ADC construct.[14][20] |

| Pharmacokinetics (PK) | Extends in-vivo half-life | Shorter in-vivo half-life | The increased hydrodynamic size reduces renal clearance and non-specific uptake, prolonging circulation.[1][14] |

| In Vivo Efficacy | Often enhanced | Effective, but can be limited | An improved PK profile leads to greater drug exposure at the tumor site over time.[2][14] |

| Off-Target Toxicity | Lower potential | Higher potential | Increased stability and reduced non-specific uptake can minimize premature drug release in healthy tissues.[2] |

Table 3: Typical Reaction Parameters for ADC Conjugation

| Parameter | Typical Value / Range | Notes |

| Antibody Reduction (Thiol Generation) | ||

| Reducing Agent (TCEP or DTT) Molar Excess | 2.0 - 3.0 eq. per mAb | The amount is critical to control the final DAR.[12][21] |

| Reaction Time / Temperature | 60-90 min at 37°C | Optimization is required for each specific antibody.[2][22] |

| Drug-Linker Conjugation to Antibody | ||

| Drug-Linker Molar Excess (per mAb) | 4 - 10 eq. | A molar excess drives the reaction to completion.[2][12] |

| Reaction pH | 6.5 - 7.5 | Optimal for maleimide-thiol reaction while minimizing maleimide hydrolysis.[12][13] |

| Organic Solvent Concentration | <10% (v/v) | High concentrations of solvents like DMSO can denature the antibody.[2][12] |

| Reaction Time / Temperature | 1-2 hours at RT | Reaction progress should be monitored.[12][22] |

Detailed Experimental Protocols

The synthesis of an ADC using Mal-PEG5-amine is a multi-step process requiring careful control of reaction conditions. Below are generalized protocols; optimization is essential for each specific antibody and payload combination.

Caption: General experimental workflow for ADC synthesis.

Protocol 1: Two-Step ADC Conjugation using Mal-PEG5-amine

This protocol outlines the synthesis of an ADC by first creating the drug-linker construct and then conjugating it to a reduced antibody.

Part A: Synthesis of Maleimide-Activated Drug-Linker

-

Activation of Payload: Dissolve the amine-containing cytotoxic payload (1.2 equivalents) in an anhydrous organic solvent like DMF or DMSO.[2]

-

Amide Bond Formation: In a separate vial, dissolve Mal-PEG5-amine (1 equivalent) in anhydrous DMF or DMSO. Add coupling agents such as HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2-3 equivalents).[2] Stir this mixture at room temperature for 15-30 minutes to form the activated ester.

-

Conjugation: Add the payload solution to the activated Mal-PEG5-amine solution. Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.[2]

-

Monitoring & Purification: Monitor the reaction progress using LC-MS. Once complete, purify the resulting maleimide-activated drug-linker conjugate by reverse-phase HPLC to remove unreacted starting materials.[2]

Part B: Antibody Reduction (Thiol Generation)

-

Preparation: Prepare the antibody in a suitable conjugation buffer (e.g., PBS with EDTA, pH 7.4).[12][21]

-

Reduction: Add a freshly prepared solution of a reducing agent, such as TCEP or DTT. A molar excess of 2.0 to 3.0 equivalents per antibody is a common starting point for partial reduction of interchain disulfide bonds.[12]

-

Incubation: Incubate the reaction at 37°C for 60-90 minutes.[2][22]

-

Purification: Immediately remove the excess reducing agent using a desalting column (e.g., Sephadex G-25), exchanging the buffer with fresh, degassed conjugation buffer (pH 6.5-7.5).[2][12]

Part C: Conjugation of Drug-Linker to Reduced Antibody

-

Preparation: Dissolve the purified maleimide-activated drug-linker from Part A in DMSO.

-

Conjugation: Add the drug-linker solution to the reduced antibody solution at a molar ratio of 4-10 fold excess of the drug-linker per antibody.[2][12] Ensure the final concentration of the organic solvent (e.g., DMSO) is kept below 10% (v/v) to maintain antibody stability.[2][12]

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.[2]

Part D: Quenching and Purification

-

Quenching: Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine or L-cysteine to cap any unreacted maleimide groups.[2][9] Incubate for 30 minutes.

-

Purification: Purify the final ADC using size-exclusion chromatography (SEC) or tangential flow filtration to remove excess drug-linker and other reagents.[2]

-

Formulation: Concentrate the ADC to the desired concentration, exchange into a suitable formulation buffer, sterilize by filtration (0.22 µm), and store at 4°C or frozen at -80°C.[2][23]

Protocol 2: Characterization of the Final ADC

A. Determination of Drug-to-Antibody Ratio (DAR)

-

Method: Hydrophobic Interaction Chromatography (HIC) is a standard method. HIC separates ADC species based on their hydrophobicity; species with more drugs conjugated (higher DAR) are more hydrophobic and elute later.[2] UV-Vis spectroscopy can also be used by measuring absorbance at 280 nm (for the antibody) and at a wavelength specific to the payload.

B. Analysis of Purity and Aggregation

-

Method: Size-Exclusion Chromatography (SEC-HPLC) is used to separate molecules by size. A properly formed ADC will show a main monomeric peak. The presence of earlier-eluting peaks indicates aggregation, while later-eluting peaks can indicate fragmentation.[21]

C. In Vitro Cytotoxicity Assay (IC50 Determination)

-

Cell Culture: Plate target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of the purified ADC, the unconjugated antibody, and the free payload.

-

Incubation: Incubate the cells for a specified period (e.g., 72-96 hours).[23]

-

Viability Assessment: Assess cell viability using a suitable assay (e.g., MTS, MTT, or CellTiter-Glo).[1][23]

-

Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%). A potent ADC will have a low IC50 value in antigen-positive cells and a much higher IC50 in antigen-negative cells.[1]

Mechanism of Action and Signaling Pathway

The ultimate goal of an ADC is to deliver its payload to the interior of a cancer cell. The process, facilitated by the linker, follows a well-defined pathway.

Caption: Cellular pathway of ADC-mediated cytotoxicity.

For ADCs constructed with non-cleavable linkers like those formed from Mal-PEG5-amine, the release of the cytotoxic payload is primarily dependent on the complete proteolytic degradation of the antibody backbone within the lysosome.[][12] This process liberates the payload, which remains attached to the cysteine residue and the linker.[12] The released payload can then exit the lysosome to exert its cell-killing effect.[12]

Conclusion

Mal-PEG5-amine and similar hydrophilic PEGylated linkers represent a significant advancement in ADC technology. Their ability to improve solubility, enable higher drug loading without causing aggregation, extend in-vivo half-life, and ultimately enhance efficacy makes them a compelling choice for the development of next-generation ADCs.[14] The rational selection and optimization of the linker are paramount to designing an ADC that balances potent efficacy with an acceptable safety profile, thereby maximizing its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. purepeg.com [purepeg.com]

- 5. adcreview.com [adcreview.com]

- 6. Mal-PEG5-amine, 2170654-73-4 | BroadPharm [broadpharm.com]

- 7. Maleimide Peg Amine, Mal-PEG-amine | AxisPharm [axispharm.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 11. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. glycomindsynth.com [glycomindsynth.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. broadpharm.com [broadpharm.com]

- 23. benchchem.com [benchchem.com]

The Amine Group in Mal-PEG5-amine: A Technical Guide to its Function and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-PEG5-amine is a heterobifunctional crosslinker that plays a pivotal role in bioconjugation, enabling the precise linkage of molecules for a wide array of applications, from targeted drug delivery to advanced diagnostics. This molecule is composed of three key functional components: a maleimide group, a five-unit polyethylene glycol (PEG) spacer, and a terminal primary amine group. While the maleimide group is well-known for its specific reactivity towards sulfhydryl groups, the terminal amine group provides a versatile handle for a distinct set of conjugation chemistries. This technical guide provides an in-depth exploration of the function of the amine group in Mal-PEG5-amine, detailing its reactivity, applications, and the experimental protocols for its use.

Core Functionality of the Amine Group

The terminal primary amine (-NH2) in Mal-PEG5-amine serves as a potent nucleophile, making it reactive towards a variety of electrophilic functional groups. This reactivity is central to its utility, allowing for the covalent attachment of a diverse range of molecules, including proteins, peptides, small molecule drugs, and fluorescent probes.[1] The primary reactions involving the amine group are:

-

Amide Bond Formation with Carboxylic Acids: In the presence of carbodiimide activators such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the amine group readily reacts with carboxylic acids (-COOH) to form a stable amide bond. This reaction is often facilitated by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) to create a more stable amine-reactive intermediate, increasing coupling efficiency.[2][3]

-

Reaction with Activated Esters: The amine group exhibits high reactivity towards activated esters, most notably N-hydroxysuccinimide (NHS) esters. This reaction is a cornerstone of bioconjugation, forming a stable amide linkage under mild conditions.[4][5]

-

Reaction with Carbonyls: The amine group can also react with aldehydes and ketones to form a Schiff base, which can be subsequently reduced to a stable secondary amine linkage through reductive amination.[6][7]

The hydrophilic 5-unit PEG spacer in Mal-PEG5-amine enhances the solubility of the linker and the resulting conjugate in aqueous media, and provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.[1][3]

Data Presentation: Quantitative Parameters for Amine Group Reactions

The efficiency of conjugation reactions involving the amine group of Mal-PEG5-amine is dependent on several key parameters. The following tables summarize these parameters for the most common reaction types.

Table 1: EDC/NHS Coupling with Carboxylic Acids

| Parameter | Recommended Range | Notes |

| Activation pH | 4.5 - 6.0 | Optimal for EDC activation of carboxyl groups. MES buffer is commonly used.[3] |

| Coupling pH | 7.0 - 8.5 | Optimal for the reaction of the activated ester with the primary amine. PBS or borate buffers are suitable.[3] |

| Molar Ratio (EDC:Carboxylic Acid) | 2:1 to 10:1 | A molar excess of EDC is required to drive the reaction forward.[3] |

| Molar Ratio (NHS:Carboxylic Acid) | 2:1 to 5:1 | NHS is used to stabilize the active intermediate, thereby increasing coupling efficiency.[3] |

| Molar Ratio (Linker:Molecule) | 1:1 to 10:1 | The optimal ratio is application-dependent and should be determined empirically.[3] |

| Activation Time | 15 - 30 minutes | Longer activation times can lead to the hydrolysis of the active intermediate.[3] |

| Coupling Time | 2 hours at RT or overnight at 4°C | Reaction progress should be monitored. |

Table 2: Reaction with NHS Esters

| Parameter | Recommended Range | Notes |

| Reaction pH | 7.2 - 8.5 | Below this range, the amine is protonated and less nucleophilic. Above this range, hydrolysis of the NHS ester is a significant competing reaction.[4][5] |

| Molar Ratio (NHS Ester:Amine) | 5:1 to 20:1 | A molar excess of the NHS ester is typically used to ensure efficient conjugation.[4] |

| Reaction Time | 1 - 4 hours at RT or overnight at 4°C | Dependent on the reactivity of the specific NHS ester and the amine-containing molecule.[4] |

| Buffers | Amine-free buffers (e.g., PBS, HEPES) | Buffers containing primary amines (e.g., Tris) will compete with the target molecule for reaction with the NHS ester.[4][5] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the amine group of Mal-PEG5-amine.

Protocol 1: Two-Step Conjugation of a Carboxylic Acid-Containing Molecule to Mal-PEG5-amine via EDC/NHS Chemistry

This protocol first activates a molecule with a carboxylic acid group and then reacts it with the amine group of Mal-PEG5-amine.

Materials:

-

Carboxylic acid-containing molecule

-

Mal-PEG5-amine

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Anhydrous DMSO or DMF

-

Desalting column

Procedure:

-

Preparation of Reactants:

-

Dissolve the carboxylic acid-containing molecule in Activation Buffer.

-

Dissolve Mal-PEG5-amine in Coupling Buffer.

-

Immediately before use, prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or water.

-

-

Activation of Carboxylic Acid:

-

Add a 5- to 10-fold molar excess of EDC and Sulfo-NHS to the solution of the carboxylic acid-containing molecule.

-

Incubate for 15 minutes at room temperature to activate the carboxyl group.

-

-

Conjugation Reaction:

-

Immediately add the activated carboxylic acid solution to the solution of Mal-PEG5-amine.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add the quenching solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS-esters.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Purify the conjugate using a desalting column or another suitable chromatographic method to remove excess reagents and byproducts.

-

Protocol 2: Conjugation of an NHS Ester-Containing Molecule to Mal-PEG5-amine

This protocol describes the direct reaction between an NHS ester-functionalized molecule and the amine group of Mal-PEG5-amine.

Materials:

-

NHS ester-containing molecule

-

Mal-PEG5-amine

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer or PBS, pH 7.5-8.0 (must be amine-free)

-

Anhydrous DMSO or DMF

-

Desalting column

Procedure:

-

Preparation of Reactants:

-

Dissolve Mal-PEG5-amine in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Immediately before use, dissolve the NHS ester-containing molecule in anhydrous DMSO or DMF to create a stock solution.

-

-

Initiate Conjugation:

-

Add a 5- to 20-fold molar excess of the dissolved NHS ester to the Mal-PEG5-amine solution. The optimal molar ratio should be determined empirically.

-

-

Incubation:

-

Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C, protected from light if the molecule is light-sensitive.

-

-

Purification:

-

Remove unreacted NHS ester and other small molecules by passing the reaction mixture through a desalting column pre-equilibrated with a suitable buffer.

-

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the chemical reaction pathways and a typical experimental workflow involving the amine group of Mal-PEG5-amine.

Caption: Reaction pathways of the amine group in Mal-PEG5-amine.

Caption: Workflow for ADC synthesis using Mal-PEG5-amine.

Conclusion

The terminal amine group of Mal-PEG5-amine is a critical functional handle that imparts significant versatility to this heterobifunctional linker. Its ability to react with carboxylic acids, activated esters, and carbonyls allows for the attachment of a wide range of molecules, complementing the thiol-specific reactivity of the maleimide group. This dual functionality enables the precise and controlled construction of complex bioconjugates, such as antibody-drug conjugates, which are at the forefront of targeted therapeutics. A thorough understanding of the reaction conditions and experimental protocols outlined in this guide is essential for researchers, scientists, and drug development professionals to effectively harness the full potential of Mal-PEG5-amine in their applications.

References

An In-depth Technical Guide to Mal-PEG5-amine for Protein Surface Modification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Maleimide-PEG5-amine (Mal-PEG5-amine), a heterobifunctional crosslinker integral to advancements in bioconjugation, diagnostics, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Concepts: Structure and Mechanism of Action

Mal-PEG5-amine is a versatile chemical tool featuring a maleimide group and a primary amine group at opposite ends of a five-unit polyethylene glycol (PEG) spacer.[1][2] This unique structure facilitates the site-specific, covalent linkage of two different biomolecules, offering precise control over the final conjugate architecture.

Chemical Structure:

-

Maleimide Group: This functional group exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups, which are naturally present in the cysteine residues of proteins and peptides.[2][3] The reaction, a Michael addition, proceeds rapidly at a neutral pH (6.5-7.5) to form a stable thioether bond.[4] At pH values above 7.5, the maleimide group's specificity for thiols diminishes, and it may react with primary amines.[4][5] The reaction with thiols is approximately 1,000 times faster than with amines at pH 7.0, ensuring high chemoselectivity under optimal conditions.[5]

-

Amine Group: The primary amine (-NH₂) at the other terminus of the linker is a versatile nucleophile. It can readily react with activated carboxylic acids (e.g., NHS esters), aldehydes, ketones, and other electrophilic groups to form stable amide or other covalent bonds.[1][2] This allows for the conjugation of a wide range of molecules, including proteins (via their carboxyl groups), drugs, and labeling agents.

-

PEG5 Spacer: The hydrophilic, five-unit polyethylene glycol chain confers several advantageous properties to the linker and the resulting bioconjugate.[6][7] It enhances aqueous solubility, reduces aggregation, minimizes steric hindrance, and can improve the pharmacokinetic profile of therapeutic molecules by increasing their hydrodynamic size and shielding them from proteolytic degradation and immune responses.[7][8][9]

Mechanism of Action:

The dual functionality of Mal-PEG5-amine allows for two primary conjugation strategies: a one-step or a more controlled two-step process. The two-step approach is generally preferred to minimize the formation of undesirable byproducts.[10]

Quantitative Data for Bioconjugation

The success of protein surface modification with Mal-PEG5-amine is dependent on carefully controlling key reaction parameters. The following tables summarize the critical quantitative data for the two primary reaction steps.

Table 1: Parameters for Maleimide-Thiol Conjugation

| Parameter | Recommended Value/Range | Notes |

| pH | 6.5 - 7.5 | Optimal for specific and efficient reaction with thiols.[4] |

| Buffer | Phosphate-buffered saline (PBS), MES, HEPES | Must be free of thiol-containing reagents.[5] |

| Molar Excess | 10- to 20-fold molar excess of Mal-PEG5-amine over the protein | This is a starting point and should be optimized for each specific application.[5] |

| Reaction Time | 1-2 hours at room temperature or overnight at 4°C | Reaction progress can be monitored by analytical techniques.[5] |

| Bond Formed | Thioether | Generally stable, but can undergo a retro-Michael reaction under certain conditions.[5][11] |

Table 2: Parameters for Amine Conjugation to Activated Carboxyl Groups

| Parameter | Recommended Value/Range | Notes |

| pH | 7.2 - 7.5 | Optimal for the reaction of the amine with an NHS-activated carboxyl group.[12] |

| Buffer | Phosphate-buffered saline (PBS), Borate buffer | Must be free of primary amines (e.g., Tris, Glycine).[4] |

| Molar Excess | 10- to 100-fold molar excess of Mal-PEG5-amine over the protein | A significant excess is often required for efficient conjugation to protein carboxyl groups.[13] |

| Reaction Time | 2-4 hours at room temperature or overnight at 4°C | Dependent on the reactivity of the protein's carboxyl groups.[8][13] |

| Bond Formed | Amide | Highly stable.[4] |

Experimental Protocols

The following are detailed methodologies for the key bioconjugation reactions involving Mal-PEG5-amine. These protocols are representative and may require optimization for specific applications.

Protocol 1: Two-Step Conjugation of a Thiol-Containing Protein to a Carboxyl-Containing Molecule

This protocol first conjugates Mal-PEG5-amine to a protein via its sulfhydryl groups and then couples the resulting amine-functionalized protein to a carboxyl-containing molecule.

Materials:

-

Thiol-containing protein (Protein-SH)

-

Carboxyl-containing molecule (Molecule-COOH)

-

Mal-PEG5-amine

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Desalting columns

Step 1: Reaction of Mal-PEG5-amine with the Thiol-Containing Protein

-

Protein Preparation: Dissolve the thiol-containing protein in Conjugation Buffer to a concentration of 1-10 mg/mL. If any disulfide bonds need to be reduced to generate free thiols, incubate the protein with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature.[5] TCEP does not need to be removed before the addition of the maleimide reagent.

-

Linker Preparation: Immediately before use, dissolve Mal-PEG5-amine in anhydrous DMSO or DMF to create a 10-20 mM stock solution.[5]

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the Mal-PEG5-amine stock solution to the protein solution.[5] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[5]

-

Purification: Remove the excess, unreacted Mal-PEG5-amine using a desalting column equilibrated with the Activation Buffer. This step is critical to prevent side reactions in the next step.

Step 2: Conjugation of the Amine-Functionalized Protein to a Carboxyl-Containing Molecule

-

Activation of Carboxyl Groups: In a separate reaction, dissolve the carboxyl-containing molecule in Activation Buffer. Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS.[14] Incubate for 15-30 minutes at room temperature to form the NHS ester.[14]

-

Conjugation Reaction: Add the purified amine-functionalized protein from Step 1 to the activated carboxyl-containing molecule solution. Adjust the pH to 7.2-7.5 if necessary.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[13]

-

Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.[12] Incubate for 30 minutes at room temperature.[12]

-

Final Purification: Purify the final bioconjugate using an appropriate method, such as size-exclusion chromatography (SEC), to remove unreacted molecules and byproducts.

Applications in Research and Drug Development

The unique properties of Mal-PEG5-amine make it a valuable tool in a variety of applications:

-

Antibody-Drug Conjugates (ADCs): Mal-PEG5-amine can be used to link a cytotoxic drug to a monoclonal antibody.[15] The maleimide group can react with cysteines (often engineered or from reduced interchain disulfides) on the antibody, while the amine group can be conjugated to the drug payload.[15]

-

PROTACs: In the development of PROTACs, this linker can connect a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.[16]

-

PEGylation: The process of attaching PEG chains to proteins, known as PEGylation, can significantly improve their therapeutic properties.[7][8] Mal-PEG5-amine allows for the site-specific PEGylation of proteins, which can enhance their stability and circulating half-life while minimizing the loss of biological activity.[17][18]

-

Biomolecule Labeling: The amine or maleimide group can be reacted with various labels, such as fluorescent dyes or biotin, to create probes for use in diagnostic assays and imaging.

Stability and Side Reactions

While the thioether bond formed from the maleimide-thiol reaction is generally stable, it can undergo a retro-Michael reaction, leading to deconjugation, particularly in the presence of other thiols.[11][19] One study showed that after seven days of incubation with 1 mM glutathione, less than 70% of a maleimide-PEG conjugate remained intact.[11][19] Hydrolysis of the maleimide ring can also occur, especially at pH values above 7.5.[5][20] Careful control of pH and reaction conditions is crucial to minimize these side reactions.

Conclusion

Mal-PEG5-amine is a powerful and versatile heterobifunctional linker for protein surface modification. Its well-defined structure and dual reactivity allow for the controlled and specific conjugation of a wide range of biomolecules. By understanding the underlying chemistry and optimizing reaction conditions, researchers can leverage Mal-PEG5-amine to develop novel bioconjugates with enhanced properties for therapeutic and diagnostic applications. This guide provides the foundational knowledge and protocols to facilitate the successful implementation of Mal-PEG5-amine in your research and development endeavors.

References

- 1. Mal-PEG5-amine, 2170654-73-4 | BroadPharm [broadpharm.com]

- 2. Maleimide Peg Amine, Mal-PEG-amine | AxisPharm [axispharm.com]

- 3. precisepeg.com [precisepeg.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. creativepegworks.com [creativepegworks.com]

- 10. benchchem.com [benchchem.com]

- 11. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Mal-amido-PEG-amine | AxisPharm [axispharm.com]

- 16. benchchem.com [benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. biopharminternational.com [biopharminternational.com]

- 19. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

A Technical Guide to Mal-PEG5-amine: A Versatile Heterobifunctional Linker in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Mal-PEG5-amine, a heterobifunctional crosslinker pivotal in the advancement of targeted therapeutics and bioconjugation. We will delve into its chemical properties, detailed experimental protocols for its application, and its significant role in the development of sophisticated biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Properties of Mal-PEG5-amine

Mal-PEG5-amine is a polyethylene glycol (PEG) linker containing a maleimide group at one terminus and a primary amine at the other. The five-unit PEG spacer is a key feature, imparting hydrophilicity to the linker. This increased water solubility can enhance the pharmacokinetic properties of the final bioconjugate and reduce the propensity for aggregation, which is a common challenge with hydrophobic molecules.[1]

The molecule's utility lies in its dual reactivity. The maleimide group exhibits high specificity for sulfhydryl (thiol) groups, typically found in the cysteine residues of proteins and peptides, forming a stable thioether bond.[1][2] This reaction is most efficient at a pH range of 6.5-7.5.[3] The terminal primary amine can be conjugated to various functional groups, most commonly carboxylic acids, through the formation of a stable amide bond. This reaction is typically facilitated by the use of carbodiimide chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its sulfonated analogue (sulfo-NHS).[1]

A summary of the key quantitative data for Mal-PEG5-amine is presented in the table below.

| Property | Value | Reference |

| CAS Number | 2170654-73-4 | [1] |

| Molecular Weight | 360.4 g/mol | [1] |

| Chemical Formula | C₁₆H₂₈N₂O₇ | [1] |

| Purity | Typically >95-98% | [1] |

| Storage Conditions | -20°C, protect from light and moisture | [1] |

Experimental Protocols

The bifunctional nature of Mal-PEG5-amine allows for a controlled, often sequential, conjugation strategy. The following protocols provide a general framework for the two primary reaction types. Optimization will likely be required for specific applications.

Protocol 1: Maleimide-Thiol Conjugation

This protocol outlines the reaction of the maleimide group of Mal-PEG5-amine with a sulfhydryl group on a target molecule (e.g., a cysteine-containing protein or peptide).

Materials:

-

Thiol-containing molecule

-

Mal-PEG5-amine

-

Reaction Buffer: Amine-free and thiol-free buffer, such as phosphate-buffered saline (PBS), pH 7.2-7.4. The buffer should be degassed prior to use.

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for the reduction of disulfide bonds.

-

Quenching Reagent: L-cysteine or β-mercaptoethanol.

-

Solvent for Mal-PEG5-amine: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

-

Purification System: Size-exclusion chromatography (SEC) column or dialysis cassettes.

Procedure:

-

Preparation of Thiol-Containing Molecule: Dissolve the thiol-containing molecule in the reaction buffer. If necessary, reduce disulfide bonds using a reducing agent like TCEP. The excess reducing agent should be removed prior to the addition of the maleimide-containing linker.

-

Preparation of Mal-PEG5-amine Solution: Immediately before use, dissolve the Mal-PEG5-amine in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10-20 mM).

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the Mal-PEG5-amine stock solution to the solution of the thiol-containing molecule. The reaction should be protected from light and can be incubated for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching the Reaction: To consume any unreacted maleimide groups, add a quenching reagent such as L-cysteine in a 5- to 10-fold molar excess relative to the initial amount of Mal-PEG5-amine. Incubate for 15-30 minutes at room temperature.

-

Purification of the Conjugate: The final conjugate can be purified from unreacted linker and quenching reagent using size-exclusion chromatography or dialysis.

-

Characterization: The success of the conjugation and the degree of labeling can be confirmed using techniques such as SDS-PAGE, mass spectrometry, and HPLC.

Protocol 2: Amine-Carboxylic Acid Conjugation (via EDC/NHS chemistry)

This protocol describes the conjugation of the amine group of Mal-PEG5-amine to a molecule containing a carboxylic acid. This process involves the activation of the carboxylic acid using EDC and NHS.

Materials:

-

Carboxylic acid-containing molecule

-

Mal-PEG5-amine

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or hydroxylamine.

-

Anhydrous DMSO or DMF

-

Purification System (e.g., SEC or dialysis)

Procedure:

-

Preparation of Reactants: Dissolve the carboxylic acid-containing molecule in the activation buffer. Dissolve the Mal-PEG5-amine in the coupling buffer. Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or water immediately before use.

-

Activation of Carboxylic Acid: Add a molar excess of EDC (typically 2- to 10-fold) and NHS (or Sulfo-NHS) to the solution of the carboxylic acid-containing molecule. Incubate for 15-30 minutes at room temperature to form the active NHS ester.

-

Conjugation Reaction: Immediately add the activated carboxylic acid solution to the solution of Mal-PEG5-amine. The pH of the reaction mixture should be maintained between 7.2 and 7.5. Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching the Reaction: Add the quenching solution to hydrolyze any unreacted NHS esters. Incubate for 30 minutes at room temperature.

-

Purification: Purify the conjugate using a suitable method such as size-exclusion chromatography or dialysis to remove excess reagents.

Applications in Drug Development

The unique properties of Mal-PEG5-amine make it a valuable tool in the synthesis of complex biotherapeutics.

-

Antibody-Drug Conjugates (ADCs): In the construction of ADCs, a potent cytotoxic drug can be linked to a monoclonal antibody that specifically targets cancer cells.[4] Mal-PEG5-amine can be used to connect the drug to the antibody. Typically, the maleimide end of the linker reacts with thiol groups on the antibody, which can be generated by the selective reduction of interchain disulfide bonds. The amine end of the linker can be conjugated to the cytotoxic payload.[4]

-

Proteolysis Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[5] Mal-PEG5-amine is an ideal linker for connecting the target protein-binding ligand to the E3 ligase ligand.[5] The PEG spacer can enhance the solubility and cell permeability of the PROTAC molecule.[5]

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow of the bioconjugation process using Mal-PEG5-amine. As a linker molecule, Mal-PEG5-amine facilitates the creation of functional bioconjugates but does not directly participate in signaling pathways. The diagrams therefore represent the experimental workflows.

References

In-Depth Technical Guide: Storage and Handling of Mal-PEG5-amine TFA Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the optimal storage and handling conditions for Mal-PEG5-amine TFA salt (Maleimide-PEG5-Amine Trifluoroacetate Salt). Adherence to these guidelines is critical to ensure the stability and reactivity of this bifunctional crosslinker, thereby safeguarding the integrity of research and drug development outcomes.

Introduction to Mal-PEG5-amine TFA Salt

Mal-PEG5-amine TFA salt is a heterobifunctional polyethylene glycol (PEG) linker that possesses a terminal maleimide group and an amine group. The maleimide moiety facilitates covalent bond formation with thiol groups, commonly found in cysteine residues of proteins and peptides, through a Michael addition reaction. This reaction is most efficient at a pH range of 6.5-7.5. The primary amine group allows for conjugation to molecules containing activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters. The hydrophilic PEG5 spacer enhances the solubility of the conjugate in aqueous media, a desirable characteristic in many biological applications.

Recommended Storage Conditions

Proper storage is paramount to prevent the degradation of Mal-PEG5-amine TFA salt, particularly the hydrolysis of the maleimide ring and potential oxidation. The recommended storage conditions from various suppliers are summarized below.

| Parameter | Recommended Condition | Supplier/Source |

| Long-Term Storage Temperature | -20°C | BroadPharm, Xi'an Qiyue Biological, LabSolutions, Conju-Probe[1][2][3][4] |

| 2-8°C | Glyco MindSynth[5] | |

| Short-Term Storage (Stock Solution) | -20°C for up to 1 month (under nitrogen, away from moisture) | MedchemExpress (for Mal-PEG2-NH2 TFA)[6] |

| -80°C for up to 6 months (under nitrogen, away from moisture) | MedchemExpress (for Mal-PEG2-NH2 TFA)[6] | |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon). | Inferred from general handling of moisture-sensitive reagents.[6] |

| Moisture | Store in a desiccated environment.[7] | Inferred from handling of similar maleimide-PEG compounds.[7] |

| Light | Protect from light. | General best practice for complex organic molecules. |

| Shelf Life | 1095 days (3 years) | LabSolutions[3] |

| 2 years from date of manufacture (if stored under recommended conditions) | Glyco MindSynth[5] |

Note: The discrepancy in recommended long-term storage temperatures (-20°C vs. 2-8°C) suggests that users should adhere to the specific guidelines provided by the supplier from whom the reagent was purchased. However, storage at -20°C is the most commonly cited recommendation and is considered the most conservative approach to ensure long-term stability. The information for short-term storage of stock solutions is based on a similar, shorter-chain PEG linker and should be considered as a general guideline.

Experimental Protocols & Handling

While specific stability-indicating assays for Mal-PEG5-amine TFA salt are not detailed in the provided search results, a general workflow for handling this reagent to ensure its quality is crucial.

General Handling Workflow

The following diagram outlines the recommended workflow for receiving, storing, and handling Mal-PEG5-amine TFA salt to maintain its integrity.

Caption: Workflow for proper storage and handling of Mal-PEG5-amine TFA salt.

Key Handling Precautions

-

Moisture Sensitivity : Maleimide compounds are susceptible to hydrolysis. It is critical to prevent the reagent from coming into contact with moisture. Always allow the container to warm to room temperature before opening to avoid condensation.[7] Handle the solid in a dry environment, such as a glove box or under a stream of dry inert gas.

-

Solubility : Mal-PEG5-amine TFA salt is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[4] For aqueous reactions, prepare stock solutions in an anhydrous organic solvent and add them to the aqueous reaction buffer.

-

Stock Solutions : Prepare stock solutions fresh for each use. If short-term storage is necessary, follow the guidelines for similar compounds: store at -20°C for up to one month or -80°C for up to six months under an inert atmosphere.[6]

Signaling Pathways and Logical Relationships

The utility of Mal-PEG5-amine TFA salt lies in its ability to link two different molecular entities. The logical relationship of its reactive ends is fundamental to its application in bioconjugation, such as in the synthesis of Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).

Caption: Reactive functionalities of Mal-PEG5-amine TFA salt.

This guide provides the essential information for the proper storage and handling of Mal-PEG5-amine TFA salt to ensure its optimal performance in research and development applications. For any specific application, it is always recommended to consult the supplier's documentation and relevant scientific literature.

References

- 1. Mal-PEG5-amine, 2170654-73-4 | BroadPharm [broadpharm.com]

- 2. Mal-PEG5-amine TFA salt-西安齐岳生物 [0qy.com]

- 3. labsolu.ca [labsolu.ca]

- 4. Mal-PEG5-amine.TFA salt - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. glycomindsynth.com [glycomindsynth.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

PEGylation in Drug Delivery: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to PEGylation

PEGylation is a well-established and widely utilized biopharmaceutical strategy that involves the covalent and non-covalent attachment or amalgamation of polyethylene glycol (PEG) polymer chains to therapeutic molecules, such as proteins, peptides, antibody fragments, and small molecules. This modification has proven to be a transformative approach in drug delivery, significantly enhancing the pharmacokinetic and pharmacodynamic properties of therapeutics. The attachment of the hydrophilic and flexible PEG chains creates a hydrated shell around the drug molecule, effectively increasing its hydrodynamic size and masking it from the host's immune system and proteolytic enzymes. This "stealth" effect leads to a prolonged systemic circulation time, reduced immunogenicity, and improved stability, ultimately resulting in enhanced therapeutic efficacy and patient compliance.[1][2][3][4]

This technical guide provides a comprehensive overview of the core principles of PEGylation, including various conjugation strategies, detailed experimental protocols for synthesis and characterization, and an analysis of its impact on drug performance.

Core Principles and Strategies of PEGylation

The fundamental principle of PEGylation lies in altering the physicochemical properties of a therapeutic agent to improve its in vivo performance. Key advantages of PEGylation include:

-

Prolonged Circulatory Half-Life: By increasing the hydrodynamic volume of the drug, PEGylation reduces its renal clearance, leading to a significantly longer half-life in the bloodstream.[2][5]

-

Reduced Immunogenicity: The PEG chains can mask antigenic epitopes on the surface of protein drugs, thereby reducing their recognition by the immune system and minimizing the risk of an anti-drug antibody (ADA) response.[2]

-

Enhanced Stability: The protective hydrophilic cloud of PEG can shield the drug from proteolytic degradation and improve its stability against temperature and pH variations.

-

Improved Solubility: PEGylation can increase the solubility of hydrophobic drugs, facilitating their formulation and administration.

PEGylation Chemistries: From Random to Site-Specific Approaches

The methods for attaching PEG to a drug molecule have evolved from first-generation random conjugation to more advanced second-generation site-specific techniques, offering greater control over the final product's homogeneity and bioactivity.

First-Generation PEGylation (Random) : This approach typically involves the reaction of an activated PEG derivative with functional groups on the surface of the drug molecule, most commonly the ε-amino groups of lysine residues. This often results in a heterogeneous mixture of PEGylated isomers with varying numbers of PEG chains attached at different positions.

Second-Generation PEGylation (Site-Specific) : To overcome the heterogeneity of first-generation methods, site-specific PEGylation strategies have been developed. These techniques target specific amino acid residues (e.g., N-terminal α-amino group, cysteine residues) or utilize enzymatic or chemoenzymatic approaches to attach PEG at a predefined location. This results in a more homogeneous product with preserved biological activity.

Experimental Protocols

This section provides detailed methodologies for key experiments in the PEGylation workflow, from conjugation to characterization and functional assessment.

Protocol 1: NHS-Ester Mediated PEGylation of a Protein

This protocol describes a common method for random PEGylation targeting primary amines (lysine residues and the N-terminus) on a protein using an N-Hydroxysuccinimide (NHS) ester-activated PEG.

Materials:

-

Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

mPEG-NHS ester (e.g., mPEG-succinimidyl propionate)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Dialysis tubing or desalting column for purification

Procedure:

-

Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 5 mg/mL.

-

PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the mPEG-NHS ester in anhydrous DMF or DMSO to a concentration of 100 mg/mL.

-

PEGylation Reaction:

-

Calculate the required amount of mPEG-NHS ester for a 10-fold molar excess relative to the protein.

-

Slowly add the mPEG-NHS ester solution to the stirring protein solution.

-

Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.

-

-

Quenching the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM Tris-HCl to consume any unreacted mPEG-NHS ester. Incubate for 15 minutes at room temperature.

-

Purification: Remove unreacted PEG and by-products by dialysis against PBS overnight at 4°C with multiple buffer changes, or by using a size-exclusion chromatography (SEC) desalting column.

-

Characterization: Analyze the purified PEGylated protein using SDS-PAGE, SEC, and MALDI-TOF MS to confirm PEGylation and assess purity.

Protocol 2: Maleimide-Thiol PEGylation of a Cysteine-Containing Protein

This protocol details a site-specific PEGylation method targeting a free cysteine residue on a protein using a maleimide-activated PEG.

Materials:

-

Cysteine-containing protein (1-10 mg/mL in a thiol-free buffer, e.g., PBS containing 1 mM EDTA, pH 6.5-7.5)

-